molecular formula C7H12O3 B12582544 2(3H)-Furanone, dihydro-3-hydroxy-3,4,4-trimethyl-, (3S)- CAS No. 272449-21-5

2(3H)-Furanone, dihydro-3-hydroxy-3,4,4-trimethyl-, (3S)-

Cat. No.: B12582544
CAS No.: 272449-21-5
M. Wt: 144.17 g/mol
InChI Key: HHGQUUWGXWZKGA-SSDOTTSWSA-N
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Description

2(3H)-Furanone, dihydro-3-hydroxy-3,4,4-trimethyl-, (3S)- is a chemical compound belonging to the furanone family Furanones are known for their diverse biological activities and are often found in natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, dihydro-3-hydroxy-3,4,4-trimethyl-, (3S)- typically involves the cyclization of suitable precursors under acidic or basic conditions. Common synthetic routes may include:

    Aldol Condensation: Using aldehydes and ketones as starting materials.

    Michael Addition: Involving the addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to achieve high yields and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques like crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone, dihydro-3-hydroxy-3,4,4-trimethyl-, (3S)- can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction to more reduced forms using reducing agents.

    Substitution: Replacing one functional group with another under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Including acids, bases, or metal catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2(3H)-Furanone, dihydro-3-hydroxy-3,4,4-trimethyl-, (3S)- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of fragrances, flavors, and other industrial products.

Mechanism of Action

The mechanism of action of 2(3H)-Furanone, dihydro-3-hydroxy-3,4,4-trimethyl-, (3S)- involves its interaction with specific molecular targets and pathways. This may include:

    Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

    Receptor Binding: Binding to receptors and modulating their activity.

    Signal Transduction: Affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl-: A similar compound with slight structural differences.

    2(3H)-Furanone, dihydro-3-hydroxy-3,4-dimethyl-: Another related compound with different substituents.

Uniqueness

2(3H)-Furanone, dihydro-3-hydroxy-3,4,4-trimethyl-, (3S)- is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

272449-21-5

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

(3S)-3-hydroxy-3,4,4-trimethyloxolan-2-one

InChI

InChI=1S/C7H12O3/c1-6(2)4-10-5(8)7(6,3)9/h9H,4H2,1-3H3/t7-/m1/s1

InChI Key

HHGQUUWGXWZKGA-SSDOTTSWSA-N

Isomeric SMILES

C[C@]1(C(=O)OCC1(C)C)O

Canonical SMILES

CC1(COC(=O)C1(C)O)C

Origin of Product

United States

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